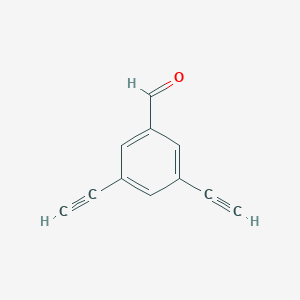

3,5-Diethynylbenzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

153390-76-2 |

|---|---|

Molecular Formula |

C11H6O |

Molecular Weight |

154.16 g/mol |

IUPAC Name |

3,5-diethynylbenzaldehyde |

InChI |

InChI=1S/C11H6O/c1-3-9-5-10(4-2)7-11(6-9)8-12/h1-2,5-8H |

InChI Key |

SHASLAOFDLIIRK-UHFFFAOYSA-N |

SMILES |

C#CC1=CC(=CC(=C1)C=O)C#C |

Canonical SMILES |

C#CC1=CC(=CC(=C1)C=O)C#C |

Synonyms |

Benzaldehyde, 3,5-diethynyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 3,5 Diethynylbenzaldehyde

Established Reaction Pathways for 3,5-Diethynylbenzaldehyde Elaboration

The primary and most established method for the synthesis of this compound and its precursors involves the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction provides an efficient means to form carbon-carbon bonds between terminal alkynes and aryl halides.

A common synthetic route starts from a dihalogenated benzaldehyde (B42025) derivative, such as 3,5-dibromobenzaldehyde (B114249). This precursor undergoes a double Sonogashira coupling with a protected acetylene (B1199291), typically trimethylsilylacetylene (B32187) (TMS-acetylene), to yield a protected form of this compound. acs.org The use of a protecting group on the acetylene is crucial to prevent self-coupling and other side reactions. The reaction is typically catalyzed by a palladium complex, such as Pd₂(dba)₃, in the presence of a copper(I) co-catalyst and a ligand like triphenylarsine. acs.org

The subsequent step involves the deprotection of the silyl (B83357) groups to liberate the terminal ethynyl (B1212043) functionalities. This is often achieved under mild basic conditions, for example, using potassium carbonate or tetrabutylammonium (B224687) fluoride (B91410) (TBAF). researchgate.net However, selective deprotection to yield the mono-protected intermediate can be challenging. acs.org

A representative reaction scheme is as follows:

Step 1: Sonogashira Coupling: 3,5-dibromobenzaldehyde is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a copper catalyst (e.g., CuI), and a base (e.g., diisopropylethylamine) in a suitable solvent like toluene. acs.org

Step 2: Deprotection: The resulting 3,5-bis((trimethylsilyl)ethynyl)benzaldehyde is treated with a deprotecting agent like TBAF to yield this compound. researchgate.net

| Precursor | Reagent | Catalyst/Conditions | Product |

| 3,5-Dibromobenzaldehyde | Trimethylsilylacetylene | Pd₂(dba)₃, CuI, AsPh₃, DIPEA, Toluene | 3,5-Bis((trimethylsilyl)ethynyl)benzaldehyde |

| 3,5-Bis((trimethylsilyl)ethynyl)benzaldehyde | Tetrabutylammonium fluoride (TBAF) | - | This compound |

Strategized Functional Group Transformations and Derivatization Protocols

The unique structure of this compound, featuring two distinct reactive moieties, allows for selective and sequential functionalization.

The terminal alkyne groups of this compound are highly versatile handles for a variety of chemical transformations, most notably further cross-coupling reactions. The Sonogashira coupling is frequently employed to attach the this compound core to other molecular fragments, leading to the formation of extended conjugated systems. worldscientific.com

These ethynyl groups can also participate in other reactions characteristic of terminal alkynes, such as:

Click Chemistry: The ethynyl groups can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Polymerization: The diethynyl functionality allows this molecule to act as a monomer in the synthesis of conjugated polymers. cuni.cz

The reactivity of the ethynyl groups is central to the use of this compound as a building block in materials science and supramolecular chemistry. For instance, its derivatives are used in the solid-phase synthesis of sequence-defined oligomers. acs.org

The carbaldehyde group on the this compound molecule offers a different set of reactive possibilities, primarily involving nucleophilic addition to the carbonyl carbon. libretexts.org This functionality is a key site for derivatization and for linking the molecule to other substrates.

A significant application of the carbaldehyde group is in the synthesis of porphyrins. In a typical reaction, this compound (or its protected form) is condensed with dipyrromethane in the presence of an acid catalyst. worldscientific.comresearchgate.net This condensation reaction leads to the formation of a porphyrin ring with the 3,5-diethynylphenyl group at a meso-position.

Other reactions involving the carbaldehyde group include:

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

Reductive Amination: Conversion to an amine through reaction with an amine and a reducing agent.

Oxidation: The aldehyde can be oxidized to a carboxylic acid.

Reduction: The aldehyde can be reduced to a primary alcohol.

The aldehyde group is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. chemicalnote.commasterorganicchemistry.com

Catalysis in the Synthesis and Post-Synthetic Modification of this compound Derivatives

Catalysis plays an indispensable role in both the synthesis of this compound and its subsequent transformations.

Synthesis: As previously mentioned, the Sonogashira coupling, a cornerstone for the synthesis of this compound, is reliant on a dual catalytic system. A palladium catalyst, such as palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0), or bis(dibenzylideneacetone)palladium(0), is essential for the catalytic cycle. google.com A copper(I) salt, typically copper(I) iodide, acts as a co-catalyst. The choice of ligands for the palladium catalyst can influence the reaction efficiency.

Post-Synthetic Modification: The derivatization of this compound heavily relies on catalysis. The ethynyl groups are frequently subjected to further palladium-catalyzed Sonogashira couplings to build larger molecular structures. worldscientific.com Copper catalysts are crucial for azide-alkyne cycloaddition "click" reactions.

The carbaldehyde group can also be involved in catalyzed reactions. For example, the condensation with dipyrromethane to form porphyrins is typically catalyzed by a mild acid. researchgate.net

| Reaction Type | Catalyst System | Functional Group Involved |

| Sonogashira Coupling | Palladium complex (e.g., Pd₂(dba)₃) and Copper(I) salt (e.g., CuI) | Ethynyl |

| Porphyrin Synthesis | Acid catalyst (e.g., TFA) | Carbaldehyde |

| Azide-Alkyne Cycloaddition | Copper(I) salt | Ethynyl |

Polymerization Studies Involving 3,5 Diethynylbenzaldehyde

Mechanistic Investigations of 3,5-Diethynylbenzaldehyde Homopolymerization and Kinetic Profiling

The homopolymerization of this compound is a notable process that leads to the formation of a highly cross-linked, three-dimensional network. This reaction proceeds via a chain-growth mechanism, where the ethynyl (B1212043) groups of the monomer are transformed into conjugated polyene (polyacetylene) main chains. researchgate.net These chains are subsequently cross-linked by the 5-formyl-1,3-phenylene units inherent to the monomer's structure. researchgate.net

The polymerization of this compound follows the fundamental principles of chain-growth polymerization, which involves three key stages: initiation, propagation, and termination.

Initiation: This initial step involves the generation of an active species, typically a radical or a coordination complex, which then reacts with the first monomer molecule. This activates the monomer, allowing it to participate in the subsequent chain-growth process.

Propagation: During this stage, the activated monomer rapidly adds successive monomer units. This process leads to the formation of long polymer chains. The high reactivity of the ethynyl groups in this compound facilitates this rapid chain extension.

Termination: The growth of a polymer chain is concluded in this final stage. Termination can occur through various mechanisms, such as the combination of two growing chains or disproportionation, which deactivates the growing chain ends.

The kinetics of such polymerization reactions are often complex and can be influenced by several factors, including monomer concentration, initiator concentration, temperature, and the solvent used. For difunctional monomers like this compound, the kinetics are further complicated by the concurrent cross-linking reactions, which can significantly impact the polymer's molecular weight and network formation.

Rhodium(I)-based catalysts have been shown to be particularly effective in the polymerization of ethynylarenecarbaldehydes, including derivatives of this compound. nih.gov A key observation is that the carbaldehyde group, which often acts as an inhibitor in other polymerization reactions, does not hinder the Rh(I) catalyzed polymerization of these monomers. nih.gov This is attributed to the presence of the unsaturated ethynyl groups within the same molecule, which appears to nullify the inhibitory effect of the aldehyde functionality. nih.gov

The proposed mechanism for the Rh(I)-catalyzed polymerization of alkynes generally involves the following key steps:

Initiation: The catalytic cycle is believed to begin with the coordination of the alkyne monomer to the Rh(I) center.

Insertion: This is followed by the insertion of the alkyne into a rhodium-carbon or rhodium-hydride bond of the active catalytic species.

Propagation: The chain grows through successive insertions of monomer molecules into the rhodium-polymer bond. This process is repeated, leading to the formation of a long polyene chain.

Termination/Chain Transfer: The polymerization can be terminated by various processes, including β-hydride elimination or reaction with a terminating agent.

The use of Rh(I) catalysts provides a degree of control over the polymerization process, influencing the structure and properties of the resulting polymer.

Synthesis and Structural Characterization of Hyper-Cross-Linked Poly(this compound) (P(DEBA)) Architectures

The chain-growth homopolymerization of this compound results in the formation of a hyper-cross-linked polymer, designated as P(DEBA). researchgate.net This network polymer is characterized by its rigid, three-dimensional structure and permanent porosity.

The synthesis of P(DEBA) typically involves the polymerization of the monomer in the presence of a suitable catalyst, such as a Rh(I) complex, in an appropriate solvent. The resulting polymer is often obtained as an insoluble solid, which is a characteristic feature of highly cross-linked materials.

The structural characteristics of P(DEBA) are a direct consequence of the monomer's structure and the polymerization mechanism. Key features include:

Polyacetylene Backbone: The polymer's main chains consist of conjugated polyene segments formed from the polymerization of the ethynyl groups.

Aromatic Cross-links: The 5-formyl-1,3-phenylene units of the monomer act as rigid cross-links between the polyene chains, creating a robust and porous network.

High Functionality: A significant feature of P(DEBA) is the high concentration of pendant carbaldehyde groups, which has been reported to be around 6.5 mmol/g. researchgate.net These reactive groups are readily available for post-polymerization modification, allowing for the introduction of new functionalities to the polymer network.

High Surface Area: P(DEBA) exhibits a high specific surface area, with reported values of approximately 900 m²/g. researchgate.net This is indicative of a well-developed microporous structure.

Below is an interactive data table summarizing the key properties of P(DEBA):

| Property | Value | Reference |

| Polymer Designation | P(DEBA) | researchgate.net |

| Polymer Type | Hyper-cross-linked | researchgate.net |

| Backbone Structure | Polyacetylene | researchgate.net |

| Cross-linking Unit | 5-formyl-1,3-phenylene | researchgate.net |

| Carbaldehyde Group Content | ~6.5 mmol/g | researchgate.net |

| Specific Surface Area | ~900 m²/g | researchgate.net |

Strategies for Copolymerization of this compound with Diverse Monomers

While detailed studies on the copolymerization of this compound with other monomers are not extensively reported in the reviewed literature, the presence of two reactive ethynyl groups and a functional aldehyde group suggests its potential as a versatile comonomer. In principle, this compound could be copolymerized with various monomers to tailor the properties of the resulting polymers.

Potential copolymerization strategies could include:

Chain-Growth Copolymerization: Copolymerization with other vinyl or acetylene-based monomers could lead to the formation of copolymers with varying degrees of cross-linking and functionality. The reactivity ratios of the comonomers would play a crucial role in determining the copolymer composition and structure.

Step-Growth Copolymerization: The aldehyde functionality of this compound could potentially be utilized in step-growth polymerization reactions, such as condensation reactions with amines or active methylene (B1212753) compounds, to form novel polymer architectures.

Further research is required to explore these possibilities and to understand the copolymerization behavior of this multifunctional monomer.

Elaboration of Advanced Polymeric Frameworks Utilizing this compound Moieties

The unique structure of this compound makes it an attractive building block for the construction of advanced polymeric frameworks, such as covalent organic frameworks (COFs) and other porous organic polymers. The aldehyde and ethynyl groups provide multiple reaction sites for the formation of extended, ordered networks.

The reactive carbaldehyde groups in the homopolymer, P(DEBA), are particularly promising for post-polymerization modifications. nih.gov For instance, these groups can undergo reactions with primary amines to form polymers with Schiff-base-type pendant groups, which can introduce new properties such as photoluminescence or chirality into the material. nih.gov This post-synthetic modification approach allows for the tailoring of the chemical and physical properties of the polymer framework for specific applications.

The development of advanced polymeric frameworks from this compound is an area with significant potential for future research, with possibilities for creating materials for catalysis, sensing, and gas storage.

Application of 3,5 Diethynylbenzaldehyde As a Key Building Block in Advanced Materials Science

Integration into Covalent Organic Frameworks (COFs): Synthetic Design and Structural Control

Covalent Organic Frameworks are a class of crystalline porous polymers with ordered structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. The incorporation of 3,5-diethynylbenzaldehyde into COF structures offers a pathway to materials with unique topologies and functionalities.

Linkage Chemistry and Topological Considerations within this compound-Derived COFs

The synthesis of COFs from this compound primarily relies on the formation of robust covalent bonds. The aldehyde group readily participates in condensation reactions, most notably Schiff base reactions with amine-containing monomers, to form stable imine linkages. nih.gov This type of dynamic covalent chemistry is advantageous for the synthesis of crystalline COFs as the reversible nature of the imine bond formation allows for error correction during the crystallization process, leading to highly ordered structures.

The two ethynyl (B1212043) groups on the this compound monomer provide additional reaction sites for forming extended two-dimensional or three-dimensional networks. These alkyne functionalities can undergo various coupling reactions, such as Sonogashira cross-coupling, to create carbon-carbon bonds, further extending the conjugated system of the resulting COF.

From a topological perspective, the C2v symmetry of this compound, when combined with monomers of different symmetries (e.g., C3 or C4), allows for the rational design of COFs with specific pore sizes and shapes. For instance, the reaction of this compound with a linear diamine would be expected to form a 2D sheet structure, while its condensation with a trigonal triamine could lead to a hexagonal porous framework.

Rational Design of COF Architectures Utilizing this compound

The rational design of COF architectures using this compound hinges on the principles of reticular chemistry, where the geometry of the building blocks dictates the topology of the resulting framework. The defined bond angles of the benzene (B151609) ring in this compound, coupled with the reactivity of its functional groups, allow for predictable control over the final structure.

For example, by choosing co-monomers with appropriate geometries and lengths, the pore dimensions and surface area of the resulting COF can be systematically tuned. The aldehyde and ethynyl groups also offer opportunities for post-synthetic modification, where additional functionalities can be introduced into the COF structure after its initial synthesis, further tailoring its properties for specific applications.

Incorporation into Metal-Organic Frameworks (MOFs): Coordination Chemistry and Structural Influence

Metal-Organic Frameworks are crystalline materials composed of metal ions or clusters coordinated to organic ligands. While this compound is not a typical ligand for direct MOF synthesis due to the weaker coordinating ability of its aldehyde and ethynyl groups compared to carboxylates or azoles, its functional groups are highly valuable for the post-synthetic modification of pre-formed MOFs.

Role of this compound in Metal Node Coordination and Secondary Building Unit (SBU) Formation

In the context of MOFs, the term Secondary Building Unit (SBU) refers to the metal-containing clusters that act as nodes in the framework. While this compound itself is not a primary component in SBU formation, the aldehyde group can be utilized to react with functional groups on the organic linkers of an existing MOF. This post-synthetic modification can introduce the diethynylphenyl moiety into the MOF structure, thereby altering its chemical environment and potential reactivity.

Post-Synthetic Modification Strategies for this compound-Functionalized MOFs

Post-synthetic modification (PSM) is a powerful technique to introduce new functionalities into MOFs without altering their underlying framework. semanticscholar.orgnih.govnih.gov MOFs containing linkers with reactive groups, such as amines or alcohols, can be modified by reacting them with the aldehyde group of this compound to form imine or acetal (B89532) linkages, respectively.

This strategy allows for the precise installation of the reactive ethynyl groups within the pores of the MOF. These newly introduced alkyne functionalities can then serve as handles for further chemical transformations, such as "click" chemistry reactions, to attach other molecules of interest, including catalytic species or fluorescent probes. This approach provides a versatile platform for the development of functional MOF-based materials. nih.gov

Development of Conjugated Materials and Polymers from this compound

The presence of two ethynyl groups makes this compound an excellent monomer for the synthesis of conjugated polymers. These materials are of great interest due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The polymerization of this compound can be achieved through various methods, including Sonogashira cross-coupling polymerization. mdpi.com This reaction, typically catalyzed by palladium and copper complexes, allows for the formation of carbon-carbon bonds between the ethynyl groups of the monomer and a suitable dihaloaromatic co-monomer, leading to the formation of a fully conjugated polymer backbone.

Furthermore, the aldehyde group can be utilized in condensation polymerizations. For instance, a reaction with a suitable diamine can lead to the formation of poly(azomethine)s, a class of conjugated polymers with interesting optical and electronic properties. The aldehyde functionality can also be a site for post-polymerization modification, allowing for the tuning of the polymer's properties after its synthesis.

The resulting polymers derived from this compound often exhibit good thermal stability and interesting photophysical properties due to their extended π-conjugated systems. The specific properties of these materials can be further tailored by the choice of the co-monomer and the polymerization method.

Design Principles for π-Conjugated Systems Exhibiting Tunable Electronic Properties

π-conjugated systems are organic molecules characterized by alternating single and multiple bonds, which facilitate the delocalization of π-electrons across the structure. This delocalization is fundamental to their electronic and optical properties. The integration of this compound into these systems offers a strategic approach to tailor their characteristics for specific applications.

The design of π-conjugated materials based on this compound hinges on several key principles:

Extension of Conjugation: The two ethynyl groups of this compound serve as ideal points for extending the π-conjugated system through polymerization or coupling reactions. By reacting these terminal alkynes with other monomers, researchers can create longer conjugated pathways. The extent of this conjugation directly influences the material's electronic properties, such as its band gap. As the conjugation length increases, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) typically decreases, leading to a red-shift in absorption and emission spectra.

Functionalization: The aldehyde group provides a reactive site for post-polymerization modification. This allows for the introduction of various functional groups that can fine-tune the electronic properties of the material. For instance, attaching electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels, thereby controlling the material's conductivity, light-emitting capabilities, and charge-transport characteristics.

The strategic application of these principles allows for the rational design of materials with precisely controlled electronic behavior, making them suitable for a range of electronic devices.

Fabrication of Light-Harvesting Arrays and Optoelectronic Architectures

The unique photophysical properties of materials derived from this compound make them excellent candidates for light-harvesting arrays and optoelectronic devices. These applications leverage the ability of the π-conjugated systems to absorb light and convert it into other forms of energy.

Light-Harvesting Arrays:

Artificial light-harvesting systems mimic the natural process of photosynthesis by capturing light energy and transferring it to a reaction center. researchgate.netnih.gov The design of these arrays often involves a convergent approach where multiple chromophores are arranged to funnel absorbed energy to a central point. researchgate.netnih.gov Materials incorporating this compound can be designed to have a gradient of absorption energies, facilitating a cascade of energy transfer steps. researchgate.netnih.gov The extended π-conjugation allows for broad absorption across the solar spectrum.

Key features in the fabrication of these arrays include:

Chromophore Arrangement: The spatial organization of the light-absorbing units is critical for efficient energy transfer. Covalently linking chromophores derived from this compound ensures a well-defined architecture.

Energy Transfer Dynamics: The rate of energy transfer between chromophores is dependent on their spectral overlap and distance. The rigid nature of the building block helps to control the intermolecular distances, optimizing the efficiency of Förster Resonance Energy Transfer (FRET).

Optoelectronic Architectures:

In optoelectronics, materials are needed that can both interact with light and transport charge. Polymers and oligomers synthesized from this compound exhibit semiconducting properties that are tunable through the design principles mentioned earlier.

| Device Application | Role of this compound Derivative | Key Property |

| Organic Light-Emitting Diodes (OLEDs) | Emissive layer or host material | High photoluminescence quantum yield, tunable emission color |

| Organic Photovoltaics (OPVs) | Donor or acceptor material in the active layer | Broad absorption spectrum, efficient charge separation and transport |

| Organic Field-Effect Transistors (OFETs) | Active semiconductor channel | High charge carrier mobility, good on/off ratio |

The ability to engineer the band gap and energy levels of these materials is paramount for their successful integration into optoelectronic devices. The versatility of this compound as a building block provides a powerful tool for creating the next generation of organic electronic materials.

Exploration in Supramolecular Chemistry and Molecular Self-Assembly

The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. This compound and its derivatives are of significant interest in this area due to their ability to participate in various intermolecular interactions, leading to the spontaneous formation of ordered structures through molecular self-assembly.

Molecular Recognition Phenomena and Host-Guest Complexation Studies

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The aldehyde and ethynyl groups of this compound provide sites for specific binding events.

Host-Guest Chemistry: Derivatives of this compound can be incorporated into larger macrocyclic or cage-like structures that act as hosts for smaller guest molecules. The size, shape, and chemical nature of the cavity within the host determine its selectivity for different guests. The aldehyde groups can be modified to introduce recognition sites, such as hydrogen bond donors or acceptors, to enhance binding affinity and specificity.

Sensing Applications: The binding of a guest molecule to a host containing a this compound-derived fluorophore can lead to a change in its fluorescence properties. This "turn-on" or "turn-off" response can be utilized for the sensitive and selective detection of specific analytes.

Analysis of Non-Covalent Interactions in this compound-Based Assemblies

The self-assembly of molecules containing the this compound core is driven by a combination of non-covalent interactions. Understanding these forces is crucial for controlling the structure and properties of the resulting supramolecular architectures.

| Type of Interaction | Description | Role in Assembly |

| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom. | The aldehyde group can act as a hydrogen bond acceptor. Modification of the aldehyde can introduce strong hydrogen bonding motifs that direct the assembly process. |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | The central benzene ring of this compound and any extended aromatic systems can engage in π-π stacking, which plays a significant role in the ordering of molecules in the solid state and in solution. |

| Halogen Bonding | A non-covalent interaction between a halogen atom and a Lewis base. | Introduction of halogen atoms onto the aromatic ring or on substituents can lead to directional halogen bonding, providing another tool for controlling the self-assembly. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | These forces are ubiquitous and contribute to the overall stability of the supramolecular assembly. |

The interplay of these non-covalent forces dictates the final structure of the self-assembled material. For example, in the solid state, derivatives of dinitrobenzoate, a related benzaldehyde (B42025), demonstrate how different arrangements of non-covalent interactions can lead to distinct crystal packing and even the formation of polymeric structures. mdpi.com By carefully designing the molecular structure of this compound derivatives, it is possible to program the self-assembly process to yield complex and functional supramolecular systems with applications in areas such as materials science, catalysis, and nanotechnology.

Advanced Spectroscopic Characterization Methodologies for 3,5 Diethynylbenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 3,5-diethynylbenzaldehyde, ¹H NMR spectroscopy is expected to show distinct signals that confirm the presence and arrangement of all protons. The aldehyde proton (-CHO) is highly deshielded and would appear as a singlet at a characteristic downfield chemical shift, typically in the range of 9.9–10.1 ppm. The aromatic protons would exhibit a specific splitting pattern reflecting their meta-substitution. The single proton at the C4 position (H-4) would appear as a triplet, while the two equivalent protons at the C2 and C6 positions (H-2, H-6) would appear as a doublet. Due to the electron-withdrawing nature of the aldehyde and ethynyl (B1212043) groups, these aromatic protons are expected in the 7.5–8.5 ppm region. The terminal alkyne protons (≡C-H) are also unique and typically resonate as a singlet around 3.0–3.5 ppm.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the aldehyde is the most downfield signal, expected between 190–200 ppm. The aromatic carbons would appear in the 120–140 ppm range, with distinct signals for the substituted (C1, C3, C5) and unsubstituted (C2, C4, C6) carbons. The four sp-hybridized carbons of the two ethynyl groups would produce two signals in the 70–90 ppm range, corresponding to the terminal (≡C-H) and internal (Ar-C≡) carbons. The complete assignment of these signals, often aided by two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the definitive confirmation of the this compound structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established chemical shift theory and data from analogous compounds.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CHO | 9.9 – 10.1 | Singlet (s) |

| Ar-H (H-2, H-6) | 7.9 – 8.2 | Doublet (d) | |

| Ar-H (H-4) | 7.7 – 8.0 | Triplet (t) | |

| ≡C-H | 3.2 – 3.5 | Singlet (s) | |

| ¹³C | C=O | 190 – 195 | |

| Ar-C (C1) | 137 – 140 | ||

| Ar-CH (C2, C4, C6) | 130 – 138 | ||

| Ar-C (C3, C5) | 123 – 126 | ||

| -C≡C- | 80 – 85 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. These methods are highly sensitive to the presence of specific functional groups, making them excellent for structural confirmation.

The IR spectrum of this compound would be dominated by several characteristic absorption bands. A sharp, strong band around 3300 cm⁻¹ is indicative of the ≡C-H stretching vibration of the terminal alkyne groups. The carbon-carbon triple bond (C≡C) stretch would appear as a sharp, medium-intensity band in the 2100–2150 cm⁻¹ region. One of the most prominent peaks would be the strong C=O stretching band of the aldehyde group, located around 1700–1715 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the characteristic aromatic ring C=C stretching modes would appear as a series of bands in the 1450–1600 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on typical ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| ≡C-H Stretch | Alkyne | ~3300 | Strong, Sharp | Medium |

| Ar C-H Stretch | Aromatic | 3000 – 3100 | Medium | Strong |

| C≡C Stretch | Alkyne | 2100 – 2150 | Medium, Sharp | Strong |

| C=O Stretch | Aldehyde | 1700 – 1715 | Strong | Medium |

| Ar C=C Stretch | Aromatic | 1450 – 1600 | Medium-Strong (multiple bands) | Medium-Strong |

Electronic Absorption and Emission Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. This technique is particularly informative for conjugated systems. The structure of this compound features an extended π-conjugated system encompassing the benzene (B151609) ring, the two ethynyl groups, and the carbonyl group.

Compared to unsubstituted benzaldehyde (B42025), which exhibits absorption maxima around 245 nm and 280 nm, the spectrum of this compound is expected to show a bathochromic (red) shift. This shift to longer wavelengths is due to the ethynyl groups extending the π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The spectrum would likely display intense absorptions corresponding to π → π* transitions. A weaker, longer-wavelength absorption corresponding to the n → π* transition of the carbonyl group's non-bonding electrons may also be observed.

While benzaldehyde itself is not significantly fluorescent, the rigid and planar structure of this compound makes it a candidate for derivatization into fluorescent materials. The introduction of electron-donating groups onto the aromatic system could create donor-π-acceptor (D-π-A) type structures, which often exhibit strong intramolecular charge transfer (ICT) characteristics upon excitation, leading to significant fluorescence emission. The study of its derivatives is therefore an active area of research for the development of novel fluorophores for applications in sensing and organic light-emitting diodes (OLEDs).

Table 3: Predicted Electronic Absorption Data for this compound Predictions are based on the known spectrum of benzaldehyde and the expected effects of π-conjugation.

| Transition Type | Chromophore | Predicted λmax (nm) | Relative Intensity |

|---|---|---|---|

| π → π | Aromatic/Ethynyl/Carbonyl System | 260 – 320 | High |

| n → π | Carbonyl (C=O) | 320 – 360 | Low |

Crystallographic Analysis: Single-Crystal and Powder X-ray Diffraction

X-ray diffraction (XRD) techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Single-crystal X-ray diffraction, when suitable crystals can be grown, provides definitive data on bond lengths, bond angles, and intermolecular interactions.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. While it does not provide the atomic-level detail of a single-crystal study, it generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. PXRD is vital for confirming the phase purity of a synthesized batch of this compound and for studying its polymorphic forms. Furthermore, because this compound is a rigid bifunctional linker, it is an important building block for the synthesis of highly ordered, crystalline materials such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). In this context, PXRD is the primary tool used to confirm the formation and long-range order of these extended network structures.

Table 4: Potential Crystallographic Data Obtainable for this compound This table lists the type of information that would be obtained from a successful X-ray diffraction study.

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice (e.g., monoclinic, P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit of the crystal |

| Bond Lengths & Angles | Precise intramolecular geometry (e.g., C=O, C≡C bond lengths) |

| Torsion Angles | Conformation of the molecule (e.g., planarity of the CHO group) |

| Intermolecular Interactions | Details of hydrogen bonding and π-π stacking distances |

Computational Chemistry and Theoretical Investigations of 3,5 Diethynylbenzaldehyde

Quantum Chemical Calculations and Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals are crucial indicators of a molecule's ability to act as an electron donor or acceptor.

For 3,5-Diethynylbenzaldehyde, the HOMO is expected to be distributed across the π-conjugated system, including the benzene (B151609) ring and the two ethynyl (B1212043) groups. This orbital represents the most available electrons and is the primary site for electrophilic attack. Conversely, the LUMO is anticipated to be localized primarily on the electron-withdrawing benzaldehyde (B42025) moiety, particularly the π* orbital of the carbonyl group and the aromatic ring. This orbital represents the most accessible empty space for electrons, making the carbonyl carbon a primary site for nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key descriptor of molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, as shown in the table below.

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the electrophilic character of a molecule. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Negative Regions (Red to Yellow): These areas correspond to high electron density and are associated with lone pairs of electronegative atoms. They represent sites susceptible to electrophilic attack. For this compound, the most negative potential is localized on the oxygen atom of the carbonyl group, making it a primary center for protonation and interaction with electrophiles. researchgate.net

Positive Regions (Blue): These areas correspond to electron-deficient regions, typically around hydrogen atoms bonded to electronegative atoms or in regions of low electron density. They are susceptible to nucleophilic attack. In this compound, a significant positive potential is expected around the aldehydic hydrogen. The terminal hydrogens of the ethynyl groups would also exhibit a positive potential due to the sp-hybridization of the carbon atoms, indicating their acidic nature. researchgate.net

Neutral Regions (Green): These areas represent regions of near-zero potential, typically associated with the non-polar carbon framework of the benzene ring.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species, guiding the understanding of its intermolecular interactions and chemical reactivity. mdpi.com

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns closely with classical Lewis structures. uni-muenchen.de This method provides quantitative insight into the delocalization of electron density through hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals.

For this compound, NBO analysis can quantify the extent of π-conjugation across the entire molecule. The analysis reveals donor-acceptor interactions, such as the delocalization of electron density from the π-orbitals of the benzene ring and ethynyl groups into the antibonding π* orbital of the carbonyl group. Similarly, delocalization from the oxygen lone pairs (nO) into the antibonding π* orbitals of the C=C bonds of the ring can be assessed.

| Donor NBO | Acceptor NBO | Interaction Type | Description |

|---|---|---|---|

| π(Cring-Cring) | π(C=O) | π → π | Delocalization from the aromatic ring into the carbonyl group. |

| π(C≡C) | π(Cring-Cring) | π → π | Conjugation between the ethynyl groups and the benzene ring. |

| n(O) | π(Cring-CAr) | n → π | Delocalization of oxygen lone pair into the aromatic system. |

| π(C=O) | π(Cring-Cring) | π → π | Conjugation between the carbonyl group and the aromatic ring. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. By calculating the energies of reactants, intermediates, products, and, most importantly, transition states (TS), a complete energy profile for a reaction pathway can be constructed.

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. Computational methods can optimize the geometry of a TS and confirm its identity through frequency calculations, where a true TS structure possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For this compound, a common reaction would be the nucleophilic addition to the carbonyl carbon. Theoretical calculations could elucidate this mechanism by:

Optimizing the geometries of the this compound reactant and the chosen nucleophile.

Locating the transition state structure for the nucleophilic attack on the carbonyl carbon. The TS geometry would show a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken C=O π-bond.

Calculating the activation energy (Ea) as the energy difference between the transition state and the reactants.

Following the reaction coordinate from the TS to identify the resulting intermediate (e.g., a tetrahedral alkoxide) and the final product.

This approach provides quantitative data on reaction barriers and rates, offering insights that are often difficult to obtain experimentally.

Theoretical Modeling and Prediction for Advanced Material Design Based on this compound

The rigid, conjugated structure of this compound, featuring two reactive alkyne terminals, makes it an excellent building block (monomer) for the design of advanced organic materials, particularly conjugated polymers like poly(phenylene ethynylene)s (PPEs). researchgate.netacs.org Theoretical modeling plays a crucial role in predicting the properties of these hypothetical materials before their synthesis, enabling a rational design approach. arxiv.org

Computational methods can be used to model oligomers and polymers derived from this compound to predict key material properties:

Electronic Properties: The HOMO-LUMO gap of the polymer, which corresponds to the electronic band gap, can be calculated. This value determines whether the material will behave as a semiconductor or an insulator and predicts its optical absorption and emission characteristics. A smaller band gap is desirable for applications in organic electronics, such as transistors and solar cells. researchgate.net

Structural and Morphological Properties: Theoretical models can predict the polymer's conformational preferences, such as chain stiffness, planarity, and potential for intermolecular π-stacking. These features are critical as they heavily influence the bulk morphology and charge transport properties of the material.

Mechanical Properties: The elastic moduli and other mechanical properties of the polymer can be estimated, which is important for applications requiring specific physical durability. arxiv.org

By systematically modifying the monomer structure in silico (e.g., by adding different side groups to the aromatic ring) and calculating the resulting polymer properties, computational screening can rapidly identify the most promising candidates for synthesis, saving significant time and resources. rsc.org

Q & A

Q. What are the common synthetic routes for 3,5-Diethynylbenzaldehyde, and how do reaction conditions influence yield?

Answer:

- Synthetic Routes :

- Vapor-Phase Condensation : Analogous to methods for 3,5-dimethylphenol synthesis, this compound can be synthesized via aldol condensation of acetylene derivatives with benzaldehyde precursors. Solid base catalysts (e.g., Mg-Al oxides) are effective for enhancing selectivity due to their tunable acid-base properties .

- Liquid-Phase Methods : Ethynylation reactions using transition metal catalysts (e.g., Pd/Cu) under inert atmospheres, with precise temperature control (80–120°C), minimize side reactions like polymerization .

- Optimization :

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy :

- Mass Spectrometry (MS) :

- Molecular ion peak (M⁺) at m/z corresponding to C₁₁H₈O. Fragmentation patterns include loss of CO (m/z -28) and ethynyl groups .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s electronic properties?

Answer:

- Hybrid DFT/MD Approaches : Combine density functional theory (DFT) with molecular dynamics (MD) to account for solvent effects and thermal fluctuations. For example, discrepancies in HOMO-LUMO gaps can arise from neglecting solvation .

- Benchmarking : Validate computational models against experimental photoelectron spectra (e.g., Table 1 in ). Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve agreement .

Q. How does catalyst choice affect the kinetics and mechanism of aldol condensation involving this compound?

Answer:

- Solid Base Catalysts (e.g., Mg-Al Oxides) :

- Acidic Catalysts (e.g., Zeolites) :

- Isotopic Labeling : Use deuterated acetone to trace proton transfer steps and confirm mechanistic pathways .

Q. What methodologies ensure stability of this compound during storage and reactions?

Answer:

- Thermal Stability :

- Light Sensitivity :

Q. How can computational models predict the reactivity of this compound in novel reaction systems?

Answer:

- Reactivity Descriptors :

- Transition State Modeling :

- QM/MM simulations map energy barriers for cross-coupling reactions. For example, Sonogashira coupling barriers decrease with Pd(0) catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.